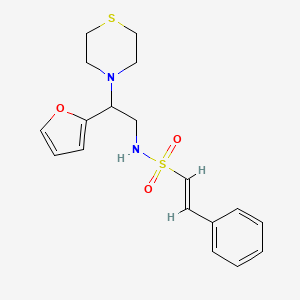

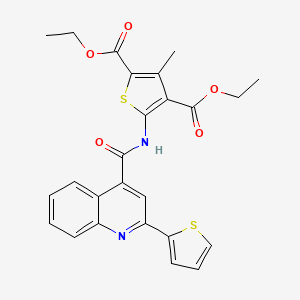

(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylethenesulfonamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . It also contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a sulfonamide group (a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms in turn bonded to a nitrogen atom).

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The furan ring and phenyl ring are both aromatic, contributing to the compound’s stability . The sulfonamide group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity.Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the furan ring, phenyl ring, and sulfonamide group. Furan rings are known to undergo reactions such as electrophilic substitution and can lose their aromaticity under certain conditions . Phenyl rings are generally quite stable but can participate in electrophilic aromatic substitution reactions. Sulfonamides can be hydrolyzed under acidic or alkaline conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the aromatic rings could contribute to its UV/Vis absorption spectrum, and the sulfonamide group could affect its acidity and solubility .Applications De Recherche Scientifique

Tyrosinase Inhibition and Melanogenesis Control

(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylethenesulfonamide: has been investigated for its potential as a tyrosinase inhibitor. Tyrosinase is a key enzyme involved in melanin synthesis. Here’s what we know:

Background: Tyrosinase converts l-tyrosine to l-3,4-dihydroxyphenylalanine (l-DOPA) through hydroxylation (monophenolase activity), and then l-DOPA is further converted to DOPA-quinone (diphenolase activity) .

Electrocatalytic Conversion of Biomass-Derived Furan Compounds

Furan compounds, including (E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylethenesulfonamide , serve as versatile platform molecules derived from lignocellulosic cellulose degradation. These compounds offer a crucial pathway for the conversion of renewable biomass .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a metalloenzyme group of polyphenol oxidases found in various organisms and plays a specific role in melanogenesis .

Mode of Action

The compound interacts with tyrosinase, inhibiting its activity. It binds to the catalytic and allosteric sites of tyrosinase, thereby inhibiting enzyme activity . The computational molecular dynamics analysis further revealed that the compound interacted with two residues in the tyrosinase active site pocket, such as ASN260 and MET280 .

Biochemical Pathways

The compound affects the melanogenesis pathway. Tyrosinase promotes the transformation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by hydroxylation, and then, L-DOPA is converted to DOPA-quinone . By inhibiting tyrosinase, the compound disrupts this pathway, leading to attenuated melanin synthesis .

Result of Action

The compound’s action results in decreased melanin synthesis and cellular tyrosinase activity . It also leads to decreased tyrosinase expressions in B16F10 cells . These effects suggest that the compound could be a potential candidate for the development of an antipigmentation agent .

Propriétés

IUPAC Name |

(E)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c21-25(22,14-8-16-5-2-1-3-6-16)19-15-17(18-7-4-11-23-18)20-9-12-24-13-10-20/h1-8,11,14,17,19H,9-10,12-13,15H2/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRURICBDALZSJV-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCCN1C(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylethenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2453779.png)

![(2E)-3-[3-bromo-5-methoxy-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]prop-2-enoic acid](/img/structure/B2453780.png)

![Ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2453781.png)

![N-[(4-chlorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2453784.png)

![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone](/img/structure/B2453788.png)

![3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea](/img/structure/B2453795.png)

![N-[4-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2453799.png)

![(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide](/img/structure/B2453800.png)

![2-Chloro-1-(7,7-dimethyl-6,8-dihydro-4H-furo[3,2-c]azepin-5-yl)propan-1-one](/img/structure/B2453801.png)